molecular formula C10H9Br2FO2 B14056491 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14056491
M. Wt: 339.98 g/mol
InChI Key: FCFKUFZLEQSPTM-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one (CAS: 1805876-17-8) is a halogenated aryl ketone with the molecular formula C₁₀H₉Br₂FO₂ and a molecular weight of 339.98 g/mol. The compound features two bromine atoms—one on the propan-2-one backbone and another on the aromatic ring—alongside a fluoromethoxy (-OCH₂F) substituent at the 5-position of the phenyl group.

The dual bromination suggests utility as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals or agrochemicals. However, specific applications remain undocumented in the evidence.

Properties

Molecular Formula

C10H9Br2FO2

Molecular Weight

339.98 g/mol

IUPAC Name

1-bromo-1-[2-bromo-5-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2FO2/c1-6(14)10(12)8-4-7(15-5-13)2-3-9(8)11/h2-4,10H,5H2,1H3

InChI Key

FCFKUFZLEQSPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OCF)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2-bromo-5-(fluoromethoxy)benzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, Grignard reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the fluoromethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one can be contextualized by comparing it to related aryl ketones and brominated derivatives (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one 1805876-17-8 C₁₀H₉Br₂FO₂ 339.98 2×Br, -OCH₂F High polarity; potential synthetic intermediate
1-Bromo-1-(2-bromo-5-(methylthio)phenyl)propan-2-one N/A C₁₀H₉Br₂OS 344.06 2×Br, -SCH₃ Likely higher lipophilicity due to -SCH₃; limited data
1-(5-Bromo-2-fluorophenyl)propan-1-one 864774-65-2 C₉H₈BrFO 231.06 1×Br, 1×F Simpler structure; possible use in fluorinated drug synthesis
1-(3-(Trifluoromethyl)phenyl)propan-2-one N/A C₁₀H₉F₃O 202.18 -CF₃ Enhanced metabolic stability; used in fenfluramine synthesis
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one N/A C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone, Br, -CH₃ Conjugated system; photochemical reactivity
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone 204205-33-4 C₁₁H₁₀BrFO 257.10 Cyclopropyl, Br, F Ring strain; potential for ring-opening reactions
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one N/A C₁₁H₁₃BrOS 285.19 -SMe, Br, -CH₃ Electron-rich aryl group; sulfur participation in reactivity

Key Comparative Insights

Substituent Effects on Reactivity and Polarity :

  • The fluoromethoxy group in the target compound increases polarity compared to methylthio () or trifluoromethyl () substituents. This could enhance solubility in polar solvents or influence hydrogen-bonding interactions in biological systems.
  • Dual bromination distinguishes the target compound from simpler analogs like 1-(5-bromo-2-fluorophenyl)propan-1-one (), which lacks a second bromine. The additional bromine may facilitate sequential substitution reactions, enabling modular synthesis of complex molecules.

Structural and Electronic Differences: α,β-Unsaturated ketones (e.g., –8) exhibit conjugation between the carbonyl and double bond, enabling Michael additions or Diels-Alder reactions. In contrast, the saturated propan-2-one backbone of the target compound favors nucleophilic substitution at the brominated positions.

Synthetic Utility: The trifluoromethyl-containing propan-2-one () is a precursor to fenfluramine, highlighting the role of fluorine in CNS-active drugs. The target compound’s fluoromethoxy group could similarly modulate bioavailability or target binding in medicinal chemistry. By contrast, the fluoromethoxy group is electron-withdrawing, directing electrophilic substitution to specific aromatic positions.

Physical Properties :

  • The target compound’s molecular weight (339.98 g/mol ) exceeds that of most analogs, likely resulting in higher melting/boiling points. This could impact purification strategies (e.g., crystallization vs. distillation).

Biological Activity

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C10H8Br2FO\text{C}_{10}\text{H}_{8}\text{Br}_2\text{F}\text{O}

It features a bromo and fluoromethoxy substituent on a phenyl ring, which may contribute to its unique biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to 1-bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one exhibit significant antimicrobial properties. For instance, studies have shown that brominated phenols can inhibit bacterial growth, suggesting that the bromine substituents enhance their effectiveness against pathogens .

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs), which are critical in numerous physiological processes. Inhibitory studies have shown that certain brominated compounds achieve Ki values indicating potent inhibition against hCA I and hCA II isoenzymes, which are implicated in conditions such as glaucoma and epilepsy . The inhibition constants (Ki) for related compounds range from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM .

Enzyme Ki Value (nM) Reference
hCA I2.53 ± 0.25
hCA II1.63 ± 0.11
AChE6.54 ± 1.03

3. Cytotoxicity

The cytotoxic effects of brominated compounds have been documented, with some derivatives showing promise in cancer therapy by inducing apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

A notable study examined the effects of a series of brominated phenols on various cancer cell lines, demonstrating that these compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the structure-activity relationship (SAR) where the presence of bromine and fluorine atoms was crucial for enhancing cytotoxicity .

The biological activity of 1-bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to competitively inhibit enzymes such as carbonic anhydrases and acetylcholinesterase (AChE), which are vital in neurotransmission and fluid balance.
  • Oxidative Stress Induction : The generation of ROS is a common pathway through which these compounds exert cytotoxic effects on cancer cells.

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